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Compound of Interest

Compound Name:
2-(3,4-Dimethyl-phenoxy)-5-

nitropyridine

Cat. No.: B13774116

Get Quote

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a substituted nitropyridine derivative. Its

structure combines a 3,4-dimethylphenol moiety with a 5-nitropyridine ring via an ether linkage.

This arrangement, particularly the electron-withdrawing nitro group, makes it a valuable and

reactive intermediate for further chemical modification.
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Property Value Source

IUPAC Name
2-(3,4-Dimethylphenoxy)-5-

nitropyridine
N/A

CAS Number Not Assigned N/A

Molecular Formula C₁₃H₁₂N₂O₃ N/A

Molecular Weight 244.25 g/mol N/A

Predicted Melting Point 80 - 100 °C Inferred from analogs[1]

Predicted Appearance
Pale yellow to yellow

crystalline solid
Inferred from analogs[2][3]

Predicted Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

Acetone); poorly soluble in

water and non-polar solvents.

General Chemical Principles

Synthesis and Mechanism: Nucleophilic Aromatic
Substitution (SNAr)
The most direct and efficient method for preparing 2-(3,4-dimethyl-phenoxy)-5-nitropyridine
is the nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high

reactivity of 2-chloro-5-nitropyridine.

Causality of Experimental Design: The pyridine ring is inherently electron-deficient. The

addition of a strongly electron-withdrawing nitro group at the 5-position significantly depletes

electron density at the C2 and C6 positions. This electronic deficit makes the C2 position,

which bears a good leaving group (chloride), highly susceptible to attack by a nucleophile. The

reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer

complex. A strong base is required to deprotonate the 3,4-dimethylphenol, generating the more

potent 3,4-dimethylphenoxide nucleophile. A polar aprotic solvent like DMF or DMSO is ideal as

it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide and

facilitating the reaction.
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Experimental Protocol: Synthesis of 2-(3,4-Dimethyl-
phenoxy)-5-nitropyridine
Materials:

2-Chloro-5-nitropyridine (CAS: 4548-45-2)[4]

3,4-Dimethylphenol

Potassium Carbonate (K₂CO₃), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl Acetate

Brine (saturated NaCl solution)

Deionized Water

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

To a dry round-bottom flask under a nitrogen atmosphere, add 3,4-dimethylphenol (1.0 eq)

and anhydrous DMF (approx. 5-10 mL per gram of phenol).

Add anhydrous potassium carbonate (1.5 eq) to the solution. The K₂CO₃ acts as the base to

deprotonate the phenol.

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the

potassium phenoxide salt.

Add 2-chloro-5-nitropyridine (1.05 eq) to the reaction mixture portion-wise.

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b13774116/docs?utm_src=pdf-body#compound-identification-and-predicted-physicochemical-properties
https://www.benchchem.com/product/b13774116/docs?utm_src=pdf-body#compound-identification-and-predicted-physicochemical-properties
https://prepchem.com/2-chloro-5-nitropyridine/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13774116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pour the reaction mixture into a separatory funnel containing deionized water.

Extract the aqueous phase three times with ethyl acetate.

Combine the organic layers and wash twice with deionized water, followed by one wash with

brine to remove residual DMF and salts.

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate

the solvent under reduced pressure using a rotary evaporator.

The resulting crude solid can be purified by recrystallization from an appropriate solvent

system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the

pure product.

Synthetic Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13774116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants & Reagents

Process

Workup & Purification

2-Chloro-5-nitropyridine

1. Mix Phenol, Base,
& Solvent

3,4-Dimethylphenol K2CO3 (Base) DMF (Solvent)

2. Add Halopyridine

3. Heat (80-90°C)
4-6h

Aqueous Workup
(Water/EtOAc Extraction)

Drying & Concentration

Purification
(Recrystallization or Chromatography)

Pure 2-(3,4-Dimethyl-phenoxy)-
5-nitropyridine

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.
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Analytical Characterization
Post-synthesis, rigorous analytical testing is required to confirm the identity, structure, and

purity of the target compound. A combination of chromatographic and spectroscopic methods

forms a self-validating system.

Protocol: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)
Rationale: HPLC is a standard and robust method for determining the purity of small organic

molecules by separating the main compound from any residual starting materials or

byproducts.

Parameter Recommended Setting

Instrumentation HPLC system with a UV-Vis Detector

Column
C18 reverse-phase column (e.g., 4.6 x 150 mm,

5 µm)

Mobile Phase A Water with 0.1% Formic Acid

Mobile Phase B Acetonitrile with 0.1% Formic Acid

Gradient
5% to 95% B over 15 minutes, then hold for 2

minutes

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection UV at 254 nm and 330 nm (for nitro-aromatics)

Sample Prep
Dissolve ~1 mg of compound in 1 mL of

Acetonitrile/Water (1:1)

Spectroscopic Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation by showing

the electronic environment of protons. Expected signals would include distinct aromatic
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protons from both the pyridine and dimethylphenyl rings, as well as two sharp singlets for the

non-equivalent methyl groups.

Mass Spectrometry (MS): Confirms the molecular weight of the compound. For Electrospray

Ionization (ESI-MS), the expected molecular ion peak would be [M+H]⁺ at m/z 245.25.

Applications in Drug Discovery
The aryloxy-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous biologically active compounds.[5] This class of molecules has been successfully

explored for various therapeutic targets.[6]

Synthetic Utility: 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a strategic intermediate for

building more complex molecules. The nitro group is its most versatile functional handle.

Reduction to Amine: The nitro group can be readily and cleanly reduced to a primary amine

(5-amino-2-(3,4-dimethyl-phenoxy)-pyridine) using standard conditions like catalytic

hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂, Fe/HCl).

Further Derivatization: This newly formed aniline is a powerful nucleophile, enabling a wide

array of subsequent reactions such as:

Amide bond formation with carboxylic acids.

Sulfonamide formation with sulfonyl chlorides.

Urea formation with isocyanates.

Participation in cyclization reactions to form fused heterocyclic systems.

These transformations allow chemists to systematically explore the structure-activity

relationship (SAR) of a compound series, a fundamental practice in modern drug discovery.[7]

Diagram: Potential Derivatization Pathway
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Further Chemical Modification

2-(3,4-Dimethyl-phenoxy)-
5-nitropyridine

Reduction (e.g., H2, Pd/C)
forms reactive amine

Step 1

5-Amino-2-(3,4-dimethyl-phenoxy)-
pyridine

Amide Coupling
(with R-COOH)

Step 2:
SAR Exploration

Sulfonamide Formation
(with R-SO2Cl)

Step 2:
SAR Exploration

Urea Formation
(with R-NCO)

Step 2:
SAR Exploration
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Caption: Derivatization of the title compound for SAR studies.

Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is unavailable, a hazard

assessment can be made based on its precursors and structurally related nitropyridine

compounds.

Hazard Assessment:

2-Chloro-5-nitropyridine: Known to be an irritant and potentially toxic.

Nitropyridine Derivatives: Often classified as irritants to the skin, eyes, and respiratory

system.[8][9]
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Recommended Precautions:

Engineering Controls: Handle this compound in a certified chemical fume hood to avoid

inhalation of dust or vapors.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile

gloves, and chemical safety goggles.

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The

container should be tightly sealed.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

GHS Hazard Classification (Predicted) Code

Skin Corrosion/Irritation Category 2

Serious Eye Damage/Eye Irritation Category 2

Specific target organ toxicity (single exposure) Category 3 (Respiratory tract irritation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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